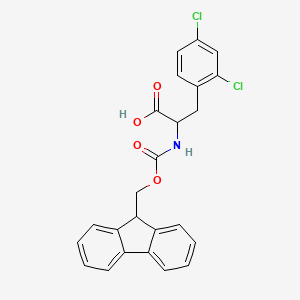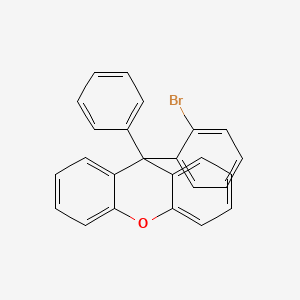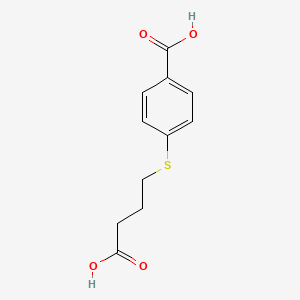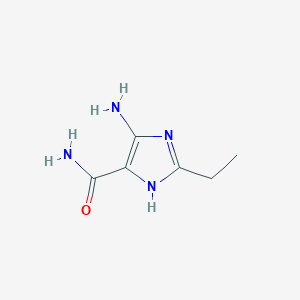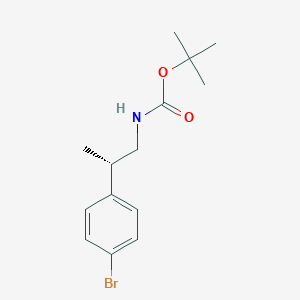
tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a chiral propyl chain, which is further substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-2-(4-bromophenyl)propylamine. This can be achieved through the reduction of the corresponding nitro compound or via other amination methods.
Carbamate Formation: The (S)-2-(4-bromophenyl)propylamine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
The overall reaction can be summarized as:
(S)-2-(4-bromophenyl)propylamine+tert-butyl chloroformate→tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated phenols or quinones.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Brominated phenols or quinones.
Reduction: (S)-2-(4-bromophenyl)propylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate serves as a building block for the synthesis of more complex molecules. Its chiral center makes it valuable for the preparation of enantiomerically pure compounds.
Biology
The compound can be used in the development of chiral ligands for asymmetric catalysis, which is crucial in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active amine, which may exhibit pharmacological activity.
Industry
The compound’s reactivity and chiral nature make it useful in the production of fine chemicals and pharmaceuticals, where enantiomeric purity is essential.
Mechanism of Action
The mechanism by which tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate exerts its effects depends on its application. As a prodrug, it undergoes enzymatic hydrolysis to release the active amine, which can interact with specific molecular targets such as enzymes or receptors. The bromophenyl group may also participate in binding interactions, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-(2-phenylpropyl)carbamate: Lacks the bromine substituent, which may affect its reactivity and binding properties.
tert-Butyl (S)-(2-(4-chlorophenyl)propyl)carbamate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical behavior and biological activity.
tert-Butyl (S)-(2-(4-fluorophenyl)propyl)carbamate: The fluorine substituent can influence the compound’s electronic properties and metabolic stability.
Uniqueness
The presence of the bromine atom in tert-Butyl (S)-(2-(4-bromophenyl)propyl)carbamate imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s performance in various applications.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-(4-bromophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-5-7-12(15)8-6-11)9-16-13(17)18-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
DWVQIDLQGUKRLS-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



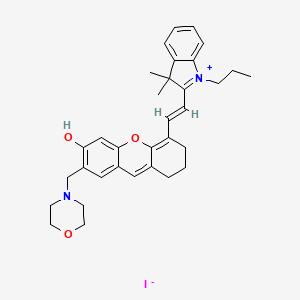
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)
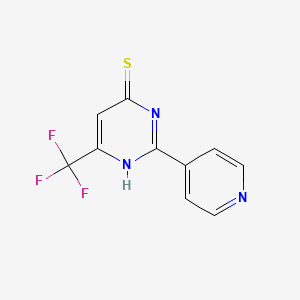
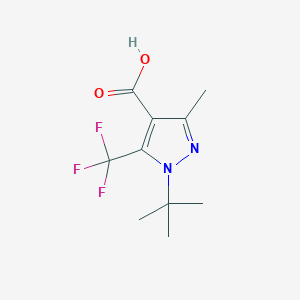
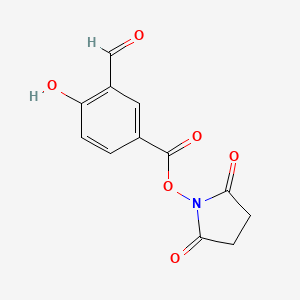

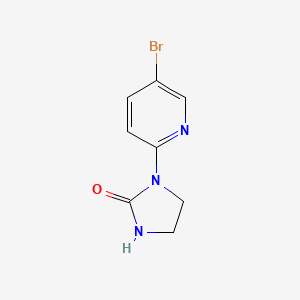
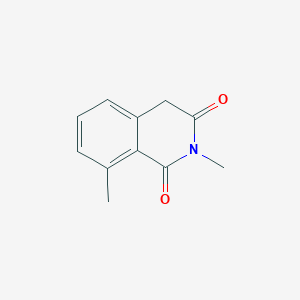
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
